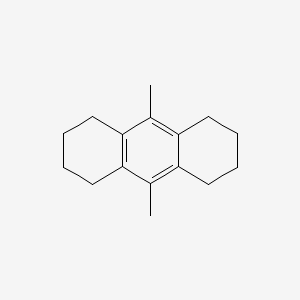
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is a heterocyclic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxazolidinone ring fused with a phenyl acetate group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate typically involves the reaction of 2-methyl-5-oxooxazolidine with phenyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazolidinone ring.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Methyl-5-oxooxazolidine: Shares the oxazolidinone ring but lacks the phenyl acetate group.
Phenyl acetate: Contains the phenyl acetate group but lacks the oxazolidinone ring.
Oxazolidinone derivatives: Various derivatives with modifications to the oxazolidinone ring or phenyl group.
Uniqueness
3-((2-Methyl-5-oxooxazolidin-4-ylidene)methyl)phenyl acetate is unique due to its combined structure of an oxazolidinone ring and a phenyl acetate group. This dual functionality allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
属性
CAS 编号 |
66866-71-5 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC 名称 |
[3-[(E)-(2-methyl-5-oxo-1,3-oxazolidin-4-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4/c1-8-14-12(13(16)17-8)7-10-4-3-5-11(6-10)18-9(2)15/h3-8,14H,1-2H3/b12-7+ |
InChI 键 |
BMUBLASDXSTABL-KPKJPENVSA-N |
手性 SMILES |
CC1N/C(=C/C2=CC(=CC=C2)OC(=O)C)/C(=O)O1 |
规范 SMILES |
CC1NC(=CC2=CC(=CC=C2)OC(=O)C)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


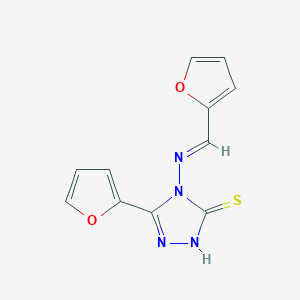
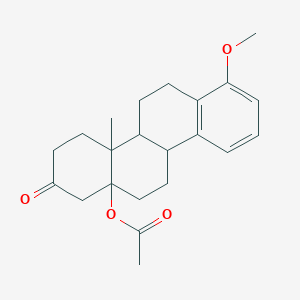
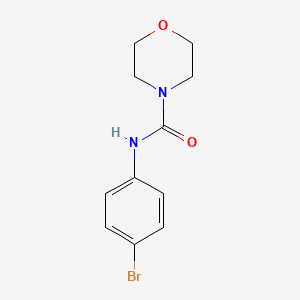
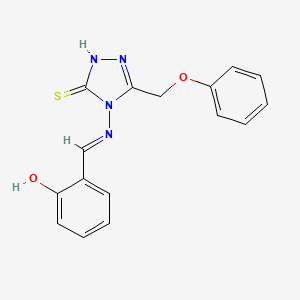
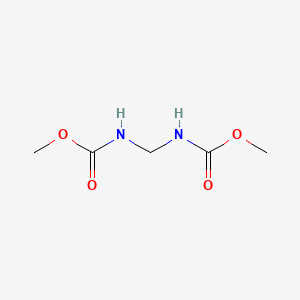
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
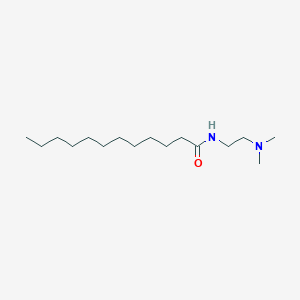
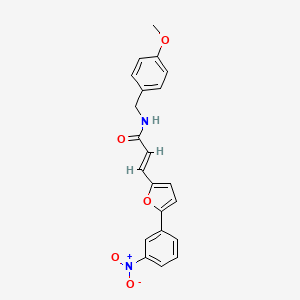
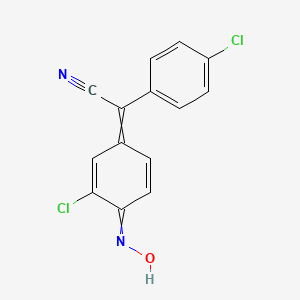
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)
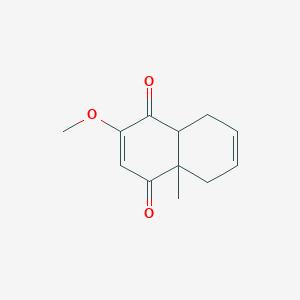
![4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-(3-nitrophenyl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B15077066.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
